![molecular formula C12H16OS2 B159939 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene CAS No. 130184-19-9](/img/structure/B159939.png)
6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene
Description
6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene is a useful research compound. Its molecular formula is C12H16OS2 and its molecular weight is 240.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
6-oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS2/c1-2-11-8-12(3-1)10-15-7-5-13-4-6-14-9-11/h1-3,8H,4-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJVWROXKBHBGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=CC(=CC=C2)CSCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404507 | |
| Record name | Silver ionophore II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130184-19-9 | |
| Record name | Silver ionophore II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene and how does it impact its interaction with metal ions?
A1: this compound is a macrocyclic ligand containing oxygen, nitrogen, and sulfur donor atoms within its structure. This arrangement creates a cavity capable of accommodating metal ions. The presence of sulfur atoms, known for their affinity towards soft metal ions like silver(I) [, ], makes this molecule particularly interesting for potential applications in silver ion-selective electrodes. The crystal structure analysis reveals that the molecule adopts a specific conformation that may influence its binding affinity and selectivity towards different metal ions [].
Q2: Can you elaborate on the applications of this compound and its derivatives in analytical chemistry?
A2: Research has shown that this compound exhibits promising potential as a sensing material for silver(I) ion-selective electrodes (ISEs) [, ]. These electrodes are valuable tools in analytical chemistry for the selective and sensitive detection of silver ions in various samples. The incorporation of this macrocycle into ISEs could lead to advancements in environmental monitoring, clinical diagnostics, and industrial process control.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B159859.png)
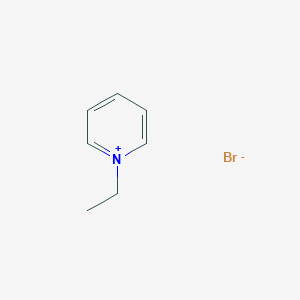

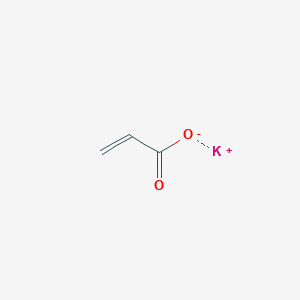
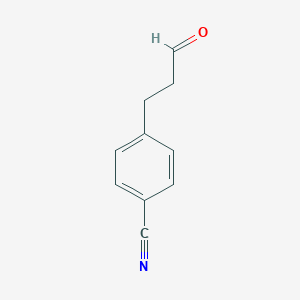
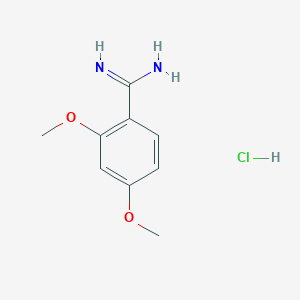



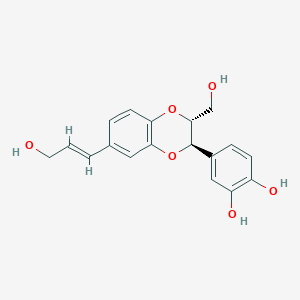

![Pyrido[1,2-a]benzimidazol-8-amine](/img/structure/B159882.png)

